REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([O:18][CH3:19])=[O:17])[CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.C(O)(=O)C>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([O:18][CH3:19])=[O:17])[CH:11]=2)[CH:7]=[CH:8][CH:9]=1
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Name
|
|
Quantity
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38 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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35 g
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Type
|
catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
|
Details
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at reflux for about 60 minutes
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Duration
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60 min
|
Type
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FILTRATION
|
Details
|
After filtering the solution
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
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Type
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ADDITION
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Details
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water (250 mL) and ethyl acetate (250 mL) was added
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Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
|
EXTRACTION
|
Details
|
the mother liquid was extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:7))
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |